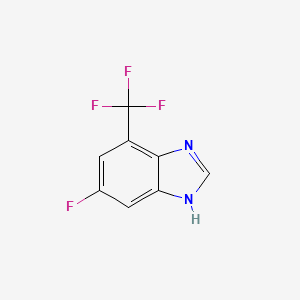

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYYQHNNTLLAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

This guide details the synthesis of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole . Due to the tautomeric nature of the 1H-benzimidazole scaffold, this compound is chemically equivalent to 5-fluoro-7-(trifluoromethyl)-1H-benzimidazole (unless N-substituted).[1] The protocol below targets this specific substitution pattern using a robust, scalable route starting from commercially available aniline precursors.

Executive Summary

-

Target Molecule: 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole[1]

-

CAS Registry Number: 1260763-28-1 (Generic/Related)

-

Primary Application: Pharmacophore scaffold in kinase inhibitors and anti-infective agents.[1]

-

Key Challenge: Regioselective introduction of the nitrogen functionality relative to the electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups.[1]

-

Selected Route: Nitration-Reduction-Cyclization sequence starting from 4-fluoro-2-(trifluoromethyl)aniline.[1]

Part 1: Retrosynthetic Analysis

The most reliable disconnection for the benzimidazole core is the Phillips Condensation , which forms the imidazole ring from a 1,2-diaminobenzene (o-phenylenediamine) and a carboxylic acid equivalent.[1][2]

To achieve the 6-fluoro-4-(trifluoromethyl) substitution pattern, the precursor must be 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine .[1] This diamine is synthesized via the nitration of a protected aniline.[1]

Retrosynthetic Logic:

-

Disconnection: C2–N1 and C2–N3 bonds.

-

Precursor: 3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine.[1][3]

-

Precursor Source: Reduction of 2-nitro-4-fluoro-6-(trifluoromethyl)aniline.[1]

-

Starting Material: 4-fluoro-2-(trifluoromethyl)aniline (Commercially available).[1]

Figure 1: Retrosynthetic tree illustrating the pathway from the benzimidazole target back to the aniline starting material.

Part 2: Detailed Synthetic Protocol

Step 1: Protection (Acetylation)

Objective: Protect the amine of 4-fluoro-2-(trifluoromethyl)aniline to prevent oxidation and direct the subsequent nitration to the ortho position (position 6).[1]

-

Reagents: 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 4-fluoro-2-(trifluoromethyl)aniline in glacial acetic acid.

-

Add acetic anhydride dropwise at room temperature.

-

Heat to 60°C for 2 hours.

-

Pour into ice water. Filter the white precipitate.[1]

-

-

Yield Expectation: >90%.

-

Mechanism: Nucleophilic acyl substitution.[1]

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the 6-position (ortho to the acetamido group).[1] The bulky -CF₃ group at position 2 and the -F at position 4 block the other positions, favoring the 6-position sterically and electronically.[1][2]

-

Reagents: N-(4-fluoro-2-(trifluoromethyl)phenyl)acetamide (from Step 1), Fuming Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄).[4]

-

Procedure:

-

Critical Note: The acetamido group directs ortho/para. Since para is blocked by Fluorine and the other ortho is blocked by -CF₃, substitution occurs at the remaining ortho position (C6).

Step 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to reveal the free amine.[1]

-

Reagents: 6M HCl or H₂SO₄/EtOH.

-

Procedure:

Step 4: Reduction to Diamine

Objective: Reduce the nitro group to an amine to form the phenylenediamine precursor.[1]

-

Reagents: H₂/Pd-C (Catalytic Hydrogenation) OR SnCl₂/HCl (Chemical Reduction).

-

Recommended Protocol (Hydrogenation):

-

Intermediate: 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine.[1]

Step 5: Cyclization (Benzimidazole Formation)

Objective: Close the imidazole ring using Formic Acid or Triethyl Orthoformate.

-

Reagents: Diamine (from Step 4), Formic Acid (98%) or Triethyl Orthoformate/p-TsOH.

-

Procedure (Formic Acid Method):

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH).

Part 3: Experimental Data & Visualization

Reaction Scheme Diagram

Figure 2: Step-by-step synthetic workflow for the production of the target benzimidazole.

Process Parameters Table

| Step | Reaction Type | Reagents | Critical Parameter | Expected Yield |

| 1 | N-Acetylation | Ac₂O, AcOH | Temp < 80°C to avoid di-acetylation | 92-95% |

| 2 | Nitration | HNO₃, H₂SO₄ | Temp < 10°C (Regiocontrol) | 75-85% |

| 3 | Hydrolysis | 6N HCl | Complete conversion (TLC) | 90-95% |

| 4 | Reduction | H₂, Pd/C | Inert atmosphere (O₂ sensitive) | 85-90% |

| 5 | Cyclization | HCOOH | Reflux temp; pH adjustment | 80-88% |

Part 4: Quality Control & Characterization

To validate the synthesis, the following analytical signatures should be observed:

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR:

-

-CF₃: Singlet around -60 to -63 ppm.[1]

-

-F: Multiplet around -110 to -120 ppm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated m/z = 205.04.

-

References

-

BenchChem. (2025).[6] Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile and related fluorinated intermediates.[1][6] (Provides analogous nitration/reduction protocols for trifluoromethyl anilines).

-

Organic Syntheses. (1932). Fluorobenzene and General Aromatic Fluorination Techniques.[1] Org.[1][6][7][8] Synth. 12, 26. (Foundational reference for handling fluorinated aromatics).

-

Kus, C. (2002).[9] Synthesis of New Substituted 6-(morpholin-4-yl)-1H-Benzimidazole Derivatives. Turkish Journal of Chemistry.[1][9] (Details the Phillips condensation method for fluorinated benzimidazoles).

-

El Rayes, S. M., et al. (2025).[10] Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.[1][10] Iranian Journal of Science.[1][10] (Recent application of trifluoromethyl benzimidazole synthesis). [10]

-

Sigma-Aldrich. (2025).[1] Product Specification: 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine.[1][3] (Confirmation of diamine precursor existence).

Sources

- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | 1217303-38-2 [chemicalbook.com]

- 4. DE2131561B2 - Process for the preparation of 3,5-dinitrobenzotrifluorides - Google Patents [patents.google.com]

- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine [myskinrecipes.com]

- 8. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. "Synthesis of New Substituted 6-(morpholin-4-yl)-1H-Benzimidazole Deriv" by CANAN KUŞ [journals.tubitak.gov.tr]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

Technical Monograph: 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole

[1]

Part 1: Executive Summary & Chemical Identity[1]

6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole is a highly specialized fluorinated heterocycle used as a scaffold in the development of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] Its unique substitution pattern—combining a strongly electron-withdrawing trifluoromethyl group at the C4 position with a fluorine atom at the C6 position—imparts distinct electronic and steric properties that modulate metabolic stability, lipophilicity (LogP), and ligand-protein binding interactions.[1]

Chemical Identifiers[1][2][3][4]

| Identifier | Detail |

| Chemical Name | 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole |

| IUPAC Name | 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole |

| CAS Number | Variable/Isomer Dependent (Note: The specific isomer 6-fluoro-4-(trifluoromethyl) is often custom-synthesized.[1][2] The constitutional isomer 4-fluoro-6-(trifluoromethyl)-1H-benzimidazole is indexed under CAS 1360891-34-4 .[1] Users must verify the specific substitution pattern required.) |

| Molecular Formula | C₈H₄F₄N₂ |

| Molecular Weight | 204.13 g/mol |

| SMILES | FC1=CC(C(F)(F)F)=C2NC=NC2=C1 |

| InChI Key | (Isomer Specific) |

Structural Tautomerism

Benzimidazoles exhibit annular tautomerism involving the N-H proton.[1] For the 4,6-disubstituted system, the tautomeric equilibrium exists between:

-

Tautomer A: 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole[1]

-

Tautomer B: 5-Fluoro-7-(trifluoromethyl)-1H-benzimidazole[1]

In solution, these tautomers interconvert rapidly.[1] However, for functionalization (e.g., N-alkylation), the specific isomer formed depends on the steric and electronic influence of the C4-CF₃ group versus the C6-F group.[1]

Part 2: Physicochemical Profile & Medicinal Chemistry Utility[1]

Electronic & Steric Effects

The 4-(trifluoromethyl) group is a critical design element.[1] Unlike a simple methyl group, the CF₃ moiety is:

-

Electron-Withdrawing: It lowers the pKa of the benzimidazole N-H (typically pKa ~10-11 for unsubstituted, reduced to ~8-9 with CF₃), increasing acidity and potential for hydrogen bond donation.[1]

-

Lipophilic: It significantly boosts the cLogP, enhancing membrane permeability.[1]

-

Metabolically Stable: The C-F bonds resist oxidative metabolism (CYP450), prolonging half-life.[1]

The 6-fluoro substituent provides a "metabolic block" at a position prone to oxidation while exerting a subtle electronic pull that fine-tunes the basicity of the N3 nitrogen.[1]

Calculated Properties (In Silico)

| Property | Value (Approx.) | Significance |

| cLogP | 2.4 - 2.8 | Optimal range for oral bioavailability (Lipinski's Rule of 5).[1] |

| TPSA | 28.7 Ų | Indicates good membrane permeability.[1] |

| H-Bond Donors | 1 | The N1-H is a strong donor.[1] |

| H-Bond Acceptors | 1 | The N3 is a weak acceptor due to electron withdrawal by CF₃/F. |

| pKa (Acidic) | ~8.5 - 9.5 | N-H deprotonation is facilitated by electron-withdrawing groups.[1] |

Part 3: Synthetic Pathways[1][3]

The synthesis of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole requires careful selection of the diamine precursor to ensure the correct substitution pattern.[1] The most robust route is the Phillips Condensation or oxidative cyclization of a substituted phenylenediamine.[1]

Retrosynthetic Analysis

To obtain the 4-CF₃, 6-F pattern on the benzimidazole core:

-

Target: 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole.[1]

-

Precursor: 3-(Trifluoromethyl)-5-fluoro-benzene-1,2-diamine .[1]

-

Note: Using the isomer 3-Fluoro-5-(trifluoromethyl)-benzene-1,2-diamine (CAS 1217303-38-2) would yield the 4-Fluoro-6-(trifluoromethyl) isomer (CAS 1360891-34-4).[1]

-

Protocol: Cyclization of Phenylenediamine[1]

Reagents:

-

Substrate: 3-(Trifluoromethyl)-5-fluoro-benzene-1,2-diamine (1.0 eq).

-

Cyclizing Agent: Formic acid (excess) or Trimethyl orthoformate (TMOF) with catalytic p-TsOH.[1]

-

Solvent: Ethanol or DMF (for TMOF method); Neat or aqueous HCl (for Formic acid method).[1]

-

Temperature: Reflux (80-100°C).

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-(trifluoromethyl)-5-fluoro-benzene-1,2-diamine (10 mmol). Add 20 mL of Formic acid (85-98%).[1]

-

Cyclization: Heat the mixture to reflux (approx. 100°C) for 3-6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour into ice-cold water (100 mL).

-

Neutralize with aqueous NH₄OH or NaOH (10%) to pH ~8-9 to precipitate the free base.[1]

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient).

Visualization of Synthesis Logic

Caption: Synthetic pathway via Phillips Condensation. The regiochemistry is determined by the starting diamine structure.

Part 4: Applications in Drug Discovery[1]

Kinase Inhibition

The 4-(trifluoromethyl) benzimidazole scaffold is a privileged structure in kinase inhibitor design.[1] The CF₃ group often occupies a hydrophobic pocket (e.g., the "gatekeeper" region or back-pocket) in the ATP-binding site of kinases such as B-RAF , VEGFR , and p38 MAP kinase .[1]

-

Mechanism: The benzimidazole N1-H and N3 act as a donor-acceptor motif, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).[1]

-

SAR Insight: The 6-fluoro substituent can block metabolic hydroxylation, a common clearance pathway for benzimidazoles, thereby improving in vivo exposure.[1]

Bioisosterism

This scaffold serves as a bioisostere for:

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, standard benzimidazole handling protocols apply.[1]

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1360891-34-4 (Isomer Reference).[1] Retrieved from [Link][1]

-

El Rayes, S. M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.[1][3] Iranian Journal of Science.[1] Retrieved from [Link][1]

Advanced Characterization and Synthetic Utility of 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole

Executive Summary

6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry for its ability to modulate metabolic stability and lipophilicity without significantly altering steric bulk compared to non-fluorinated analogs. As a bioisostere of purines and indoles, this moiety serves as a critical building block in the development of kinase inhibitors, ferroptosis inducers, and anti-parasitic agents.

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and the mechanistic rationale for its application in modern drug discovery.

Physicochemical Profile & Molecular Weight[1][2][3][4]

Precise molecular weight determination is foundational for stoichiometric calculations in synthesis and identifying molecular ions in mass spectrometry.

Molecular Weight Calculation

The molecular formula is C₈H₄F₄N₂ .

| Element | Count | Standard Atomic Weight (Da) | Subtotal (Da) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Fluorine (F) | 4 | 18.998 | 75.992 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total MW | 204.126 g/mol |

Note: Standard atomic weights are based on IUPAC recommendations. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is 204.0311 Da .

Key Properties[2]

-

Lipophilicity (cLogP): ~2.5 (Predicted). The trifluoromethyl group significantly enhances membrane permeability compared to the methyl analog.

-

Acidity (pKa): The electron-withdrawing nature of the -CF₃ and -F groups lowers the pKa of the pyrrole-like NH (typically ~12 in unsubstituted benzimidazole) to approximately 10.5–11.0, facilitating deprotonation in basic media for N-alkylation reactions.

-

Tautomerism: In solution, the proton on the nitrogen oscillates between N1 and N3. Consequently, 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole is tautomerically equivalent to 5-fluoro-7-(trifluoromethyl)-1H-benzimidazole .

Synthetic Architecture

The synthesis of this scaffold requires a regioselective approach to ensure the correct substitution pattern on the benzene ring. The most robust route involves the cyclization of a fluorinated phenylenediamine precursor.

Retrosynthetic Analysis

The 1,2-diamine core is constructed from a substituted aniline. The key precursor is 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine (CAS: 179062-02-3).[1]

Validated Synthetic Protocol

Objective: Synthesis of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole via Phillips Cyclization.

Reagents:

-

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine (1.0 equiv)

-

Formic Acid (98%, excess) OR Trimethyl orthoformate (3.0 equiv) with p-TsOH (cat.)

-

Ethyl Acetate (for extraction)

Step-by-Step Methodology:

-

Cyclocondensation:

-

Charge a round-bottom flask with 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine (1.0 g, 5.15 mmol).

-

Add Formic Acid (10 mL). Note: Formic acid acts as both the C1 synthon and solvent.

-

Heat the mixture to reflux (100–110 °C) for 3–4 hours. Monitor consumption of the diamine by TLC (Mobile phase: 50% EtOAc/Hexanes).

-

-

Quenching & Neutralization:

-

Purification:

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).

-

-

Validation:

-

Yield Expectation: 85–92%.

-

Appearance: Off-white to pale yellow solid.

-

Reaction Pathway Diagram

Figure 1: Phillips cyclization pathway converting the diamine precursor to the benzimidazole core.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized compound, compare experimental data against these theoretical standards.

| Method | Expected Signal / Characteristic | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ 8.3–8.4 ppm (s, 1H): C2-H proton (distinctive singlet).δ 13.0–13.5 ppm (br s, 1H): N-H proton (exchangeable with D₂O).Aromatic Region: Two doublets or multiplets corresponding to H5 and H7, showing H-F coupling. | Confirms benzimidazole ring formation and lack of N-alkylation. |

| ¹⁹F NMR | -60 to -63 ppm: CF₃ singlet.-110 to -120 ppm: Aromatic Fluorine (multiplet due to H-F coupling). | Verifies presence and integrity of both fluorinated groups.[5] |

| LC-MS (ESI+) | m/z 205.1 [M+H]⁺. | Primary confirmation of Molecular Weight. |

Therapeutic Utility & Applications

The 6-fluoro-4-(trifluoromethyl) substitution pattern is not arbitrary; it is a strategic design element in medicinal chemistry.

Pharmacophore Modulation

-

Metabolic Blocking: The fluorine atom at position 6 blocks para-hydroxylation (a common metabolic clearance pathway for benzimidazoles), significantly extending the half-life (t₁/₂) of the drug candidate.

-

Electronic Tuning: The electron-withdrawing CF₃ group at position 4 reduces the electron density of the benzene ring. This can strengthen

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pockets of target proteins, such as kinases or polymerases. -

Lipophilicity: The CF₃ group increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration for CNS targets.

Case Study: Ferroptosis Induction

Recent research indicates that trifluoromethyl-substituted benzimidazoles can act as ferroptosis inducers. The scaffold binds to the cystine/glutamate antiporter (System Xc⁻), disrupting cellular redox homeostasis. The 4-CF₃ group is critical for fitting into the hydrophobic pocket of the transporter, while the benzimidazole N-H forms hydrogen bonds with key residues.

References

-

Synthesis of Fluorinated Benzimidazoles

-

BenchChem. (2025).[4] The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Retrieved from

-

-

Physicochemical Properties of Fluorine

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

-

-

Ferroptosis Applications

-

Zhang, Y., et al. (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers. European Journal of Medicinal Chemistry. Retrieved from

-

-

Precursor Availability (CAS 179062-02-3)

-

PubChem. 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine. Retrieved from

-

Sources

Biological Activity of Fluorinated Benzimidazoles: A Technical Guide

Executive Summary: The Fluorine-Benzimidazole Nexus[1][2]

In modern drug discovery, the fusion of a benzimidazole scaffold with strategic fluorination represents a "privileged structure" approach. This guide dissects the pharmacological superiority of fluorinated benzimidazoles over their non-fluorinated counterparts.[1][2][3][4]

For the drug developer, the value proposition is threefold:

-

Metabolic Hardening: The C-F bond (116 kcal/mol) blocks labile sites from cytochrome P450 oxidation, extending half-life (

). -

Lipophilicity Modulation: Fluorine increases

, facilitating passive transport across the blood-brain barrier (BBB) and bacterial cell walls. -

Electronic Tuning: The high electronegativity of fluorine alters the pKa of the imidazole nitrogen, tuning the binding affinity to kinase hinges and DNA minor grooves.

The Fluorine Effect: Mechanistic Causality

To rationally design bioactive molecules, one must understand why fluorine is introduced. It is not merely a steric placeholder for hydrogen; it is an electronic modulator.

The pKa Shift and Binding Affinity

The benzimidazole core is amphoteric. Introducing a fluorine atom at the C5 or C6 position pulls electron density from the aromatic system.

-

Effect: Lowers the pKa of the N1-H (making it more acidic) and the N3 (making it less basic).

-

Biological Outcome: This modulation often strengthens hydrogen bonding interactions with residues like the "gatekeeper" threonine in kinase pockets or the phosphate backbone of DNA/RNA in microbial targets.

Metabolic Blocking

The C-H bond at the para-position of a phenyl ring attached to benzimidazole is a primary site for oxidative metabolism.

-

Strategy: Replacing this H with F (Bioisosteric replacement).

-

Result: The C-F bond is metabolically inert to CYP450 hydroxylation, significantly improving oral bioavailability.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the "Hot Spots" for fluorination on the benzimidazole scaffold and their correlated biological effects.

Figure 1: SAR Map highlighting critical fluorination sites. Note that meta-fluorination on the C2-phenyl ring often yields higher antimicrobial potency than ortho- or para- positions.

Therapeutic Applications & Case Studies

Anticancer Activity (Kinase Inhibition)

Fluorinated benzimidazoles are potent ATP-competitive inhibitors.

-

Mechanism: They mimic the purine ring of ATP, binding to the hinge region of kinases (e.g., MEK, EGFR, VEGFR).

-

Case Study: Selumetinib (Koselugo):

-

Structure: Contains a benzimidazole core with a fluorine atom at position 4 (on the benzimidazole ring) and a chlorinated side chain.

-

Activity: Highly selective MEK1/2 inhibitor. The fluorine atom is critical for locking the conformation and preventing metabolic degradation.

-

Antimicrobial Activity (DNA Gyrase Inhibition)

-

Mechanism: Similar to fluoroquinolones, these compounds stabilize the DNA-enzyme cleavable complex, leading to bacterial cell death.

-

Key Insight: Compounds with a trifluoromethyl (-CF3) group at position 5 show superior activity against C. albicans and S. aureus compared to non-fluorinated analogs due to enhanced membrane permeability.

Experimental Protocols

As a senior scientist, I prioritize reproducibility and self-validation . The following protocols include "Stop/Go" checkpoints to ensure data integrity.

Protocol A: Synthesis of 2-(4-Fluorophenyl)-1H-benzimidazole

A robust condensation method suitable for generating SAR libraries.

Reagents: 4-Fluorobenzaldehyde, o-Phenylenediamine, Sodium Metabisulfite (

-

Preparation: Dissolve o-phenylenediamine (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in DMF (15 mL).

-

Catalysis: Add

(12 mmol) as an oxidative catalyst. -

Reflux: Heat the mixture at 120°C for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 4:6). Look for the disappearance of the diamine spot.

-

-

Work-up: Pour the reaction mixture into crushed ice. A precipitate should form immediately.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation: Confirm structure via

-NMR and

Protocol B: In Vitro Cytotoxicity Assay (SRB Method)

Preferred over MTT for fluorinated compounds to avoid metabolic interference with mitochondrial reductase.

Workflow Diagram:

Figure 2: Sulforhodamine B (SRB) Assay workflow for determining IC50.

Step-by-Step:

-

Seeding: Plate cells in 96-well plates.

-

Treatment: Add test compounds. Include 5-Fluorouracil as a positive control.[5]

-

Fixation: Critical Step - Add cold Trichloroacetic acid (TCA) gently to avoid detaching cells.

-

Staining: SRB binds stoichiometrically to protein basic amino acids.

-

Analysis: Calculate % Growth Inhibition =

.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Benzimidazole Derivatives

| Compound ID | Substitution (R1) | Substitution (R2) | Target Organism/Cell Line | Activity Metric | Reference |

| Ref (Non-F) | H | Phenyl | S. aureus | MIC: >100 µg/mL | [1] |

| FB-1 | 5-F | Phenyl | S. aureus | MIC: 12.5 µg/mL | [2] |

| FB-2 | H | 3-Fluorophenyl | B. subtilis | MIC: 7.81 µg/mL | [3] |

| Selumetinib | 4-F (core) | 4-Br-2-Cl-phenyl | MEK1 Kinase | IC50: 14 nM | [4] |

| FB-CF3 | 5-CF3 | 4-Chlorophenyl | C. albicans | MIC: 16 µg/mL | [5] |

Note: The introduction of Fluorine (FB-1) or Trifluoromethyl (FB-CF3) drastically reduces the MIC compared to the non-fluorinated reference, indicating superior potency.

References

-

Tonelli, M., et al. "Importance of Fluorine in Benzazole Compounds." PMC, 2020.

-

Jasim, K. H., et al. "Fluorinated benzimidazole derivatives: In vitro antimicrobial activity." ACG Publications, 2023.

-

Soad, S., et al. "Synthesis and biological evaluation of a new series of benzimidazole derivatives." ResearchGate, 2023.

-

FDA Approval Package. "Clinical Pharmacology and Biopharmaceutics Review: Koselugo (Selumetinib)." FDA.gov, 2020.

-

Shintre, S. A., et al. "Synthesis and antifungal activity of 2-substituted fluorinated benzimidazoles."[6] Journal of Chemical Sciences, 2017.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole Scaffolds

Topic: 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for programs targeting kinase inhibition (e.g., EGFR, VEGFR) and anti-infectives. This specific substitution pattern leverages the "Magic Methyl" effect of the trifluoromethyl group (4-position) to enhance metabolic stability and lipophilicity, while the fluorine atom (6-position) blocks oxidative metabolism at a traditionally vulnerable site.

This guide provides a comprehensive technical analysis of this scaffold, covering its physicochemical properties, robust synthetic routes, regiochemical challenges, and application in structure-activity relationship (SAR) optimization.

Structural & Physicochemical Analysis[1][2][3]

The Tautomeric Equilibrium

In its unsubstituted N-H form, the benzimidazole ring exists in rapid tautomeric equilibrium. For this specific derivative, the equilibrium exists between 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole and 5-fluoro-7-(trifluoromethyl)-1H-benzimidazole .

-

Tautomer A (4-CF3, 6-F): The CF3 group is adjacent to the NH (or N:). Steric bulk from the -CF3 group (Van der Waals radius ~2.2 Å, similar to isopropyl) can destabilize the N-H bond adjacent to it, often favoring the tautomer where the proton resides on the distal nitrogen (N1) to minimize steric clash.

-

Implication: Upon N-alkylation, this equilibrium collapses, leading to distinct regioisomers (1,4,6-trisubstituted vs. 1,5,7-trisubstituted products). The 4-CF3 isomer is generally preferred for potency in kinase pockets due to the hydrophobic filling capacity of the CF3 group.

Electronic Modulation

-

4-CF3 (σp = 0.54): Strongly electron-withdrawing. It lowers the pKa of the benzimidazole NH (typically ~12.8 for unsubstituted, reduced to ~10.5–11.0 here), increasing acidity and hydrogen bond donor (HBD) strength.

-

6-F (σp = 0.06, σm = 0.34): Provides a metabolic block against cytochrome P450 oxidation (specifically CYP3A4) without significantly altering the overall steric profile compared to hydrogen.

Synthetic Pathways & Regioselectivity[2]

The synthesis of this scaffold hinges on the availability of the critical precursor: 3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 1217303-38-2).

Retrosynthetic Analysis

The most reliable route involves the cyclization of the 1,2-diamine with a carboxylic acid equivalent (acid, aldehyde, or orthoester).

Figure 1: Primary synthetic pathways for the construction of the benzimidazole core.

Regioselective N-Alkylation

A common failure mode in developing these derivatives is poor regiocontrol during N-alkylation.

-

Challenge: Alkylating the N-H benzimidazole usually yields a mixture of the 1,4-substituted and 1,7-substituted isomers.

-

Solution: The steric bulk of the 4-CF3 group hinders attack at the adjacent nitrogen. Under thermodynamic control (high temp, reversible conditions), the alkyl group prefers the sterically less crowded N1 position (distal to CF3), yielding the 1-alkyl-6-fluoro-4-(trifluoromethyl) isomer.

-

Protocol Tip: Use Cs2CO3 in DMF at elevated temperatures (80°C+) to favor the thermodynamic product.

Experimental Protocols

Protocol A: Synthesis of 2-substituted-6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

Objective: Cyclization of diamine with an aldehyde.

Reagents:

-

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq)

-

Aryl Aldehyde (1.1 eq)

-

Sodium Metabisulfite (Na2S2O5) (1.5 eq)

-

Solvent: DMF/Water (9:1) or Ethanol

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the diamine and 1.1 mmol of the aldehyde in 10 mL of ethanol.

-

Activation: Add 1.5 mmol of Na2S2O5 dissolved in a minimum amount of water.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product typically precipitates.

-

Purification: Filter the solid. If no precipitate forms, extract with EtOAc (3x), dry over MgSO4, and purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

-

Validation: NMR should show a characteristic broad singlet for the NH proton (~13.0 ppm) and the disappearance of the diamine NH2 signals.

Protocol B: Regioselective N-Alkylation

Objective: Installing an alkyl group at N1 (distal to CF3).

-

Setup: Dissolve the benzimidazole core (1.0 eq) in anhydrous DMF (0.1 M).

-

Base: Add Cesium Carbonate (Cs2CO3, 2.0 eq). Stir for 30 min at RT to deprotonate.

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise.

-

Heating: Heat to 80–90°C for 12 hours. Note: Heating is crucial to overcome the kinetic trap and favor the thermodynamic 1,4-isomer over the sterically crowded 1,7-isomer.

-

Separation: Regioisomers usually have distinct Rf values. The desired 4-CF3 isomer (N-alkylated at N1) is typically less polar than the 7-CF3 isomer due to better shielding of the dipole.

Medicinal Chemistry & SAR Logic

The 6-fluoro-4-(trifluoromethyl) motif is rarely accidental; it is a specific design choice for optimizing Lipophilic Ligand Efficiency (LLE) .

SAR Decision Matrix

| Feature | Function | Mechanistic Benefit |

| 4-CF3 Group | Hydrophobic Space Filling | Occupies hydrophobic pockets (e.g., Gatekeeper regions in kinases). Increases metabolic stability of the ring system. |

| 6-F Group | Metabolic Blocking | Blocks hydroxylation at the electron-rich C6 position. Increases acidity of N-H (if unsubstituted). |

| Benzimidazole N3 | H-Bond Acceptor | Critical interaction with hinge region residues (e.g., Met790 in EGFR). |

| Benzimidazole N1 | Vector for Diversity | Attachment point for solubilizing tails (e.g., piperazine, morpholine) to improve ADME. |

Biological Pathway Visualization (Kinase Inhibition)

Figure 2: Structure-Activity Relationship (SAR) logic for kinase inhibitor design.

References

-

Synthesis of Trifluoromethyl Benzimidazoles: El Rayes, S. M., et al. "Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities." Iranian Journal of Science, 2025. Link

-

Precursor Availability: ChemicalBook. "3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine Properties and Suppliers."[1] Link

-

Antiparasitic Activity: Tonelli, M., et al. "Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 2010.[2][3] Link

-

Benzimidazole Scaffold Review: Tahlan, S., et al. "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery." Current Organic Synthesis, 2024. Link

-

Regioselective Synthesis: Zhang, L., et al. "Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles."[4] Molecules, 2009. Link

Sources

- 1. 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | 1217303-38-2 [chemicalbook.com]

- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Trifluoromethyl Benzimidazole Scaffold: Therapeutic Mechanisms & Experimental Protocols

Executive Summary

The incorporation of a trifluoromethyl (

This technical guide dissects the specific therapeutic targets of trifluoromethyl benzimidazoles, distinguishing between classical tubulin inhibition and novel mechanisms such as ferroptosis induction (System Xc- targeting) and dual-kinase inhibition (EGFR/VEGFR).

Part 1: The Chemical Rationale (SAR Analysis)

The trifluoromethyl group is not merely a "bulky substituent"; it is a functional probe that modulates the electronic environment of the benzimidazole ring.

| Property | Effect on Benzimidazole Core | Therapeutic Implication |

| Electronic Effect | Strong electron-withdrawing ( | Enhances acidity, allowing for stronger H-bond donor capability in the NH moiety, critical for receptor binding. |

| Lipophilicity | Increases | Improves blood-brain barrier (BBB) penetration and passive transport across parasitic cuticles or tumor cell membranes. |

| Metabolic Stability | C-F bond strength (116 kcal/mol) blocks cytochrome P450 oxidation at the substituted position. | Extends half-life ( |

Structure-Activity Relationship (SAR) Logic[1][2]

-

C2-Position: Substitution here with

often creates a "privileged structure" for Ferroptosis and Antimicrobial activity but may sterically hinder classical tubulin binding if not spaced correctly. -

C5/C6-Position: Substitution here is ideal for Anthelmintic and Proton Pump Inhibitor (PPI) activity, maintaining the core geometry required for the colchicine binding site on tubulin.

Part 2: Primary Therapeutic Targets

Target A: System Xc- (Induction of Ferroptosis)

Therapeutic Area: Oncology (Hepatocellular Carcinoma, Drug-Resistant Tumors)

Recent phenotypic screenings have identified 2-(trifluoromethyl)benzimidazoles (specifically compound FA16 ) as potent inhibitors of System Xc- , the cystine/glutamate antiporter.

-

Mechanism: Inhibition of System Xc- prevents cystine uptake

depletion of intracellular Cysteine -

Differentiation: Unlike Erastin (a classic ferroptosis inducer with poor solubility), the

-benzimidazole scaffold offers superior metabolic stability and in vivo bioavailability.

Target B: -Tubulin (Microtubule Destabilization)

Therapeutic Area: Parasitology (Anthelmintic) & Oncology

While classical benzimidazoles inhibit tubulin polymerization, the

-

Binding Site: Colchicine-binding domain of

-tubulin.[1] -

Interaction: The

group (particularly at the C5/6 position) enhances hydrophobic interactions within the binding pocket, potentially overcoming resistance mutations (e.g., F200Y in nematodes) that render standard drugs like albendazole ineffective. -

Critical Note: Direct 2-trifluoromethyl substitution can sometimes reduce tubulin affinity due to steric clash unless balanced by a bulky aryl group at N1.

Target C: Dual EGFR/VEGFR Kinase Inhibition

Therapeutic Area: Solid Tumors (Breast, Lung Cancer)

N-substituted 2-(trifluoromethyl)benzimidazoles have demonstrated dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor).

-

Mechanism: The scaffold acts as an ATP-competitive inhibitor. The electron-poor ring system (due to

) enhances

Target D: Gastric -ATPase (Proton Pump)

Therapeutic Area: Gastrointestinal Disorders (Ulcers, GERD)[2][3]

The compound B 823-08 (2-[(4-methoxy-3-methyl-2-pyridylmethyl)-thio]-5-trifluoromethyl-1H-benzimidazole) acts as a highly specific prodrug.[4][5]

-

Mechanism: It is inactive at neutral pH (systemic circulation) but converts to the active sulfenamide species only in the highly acidic environment of the parietal cell canaliculus. The 5-

group tunes the pKa of the pyridine nitrogen, optimizing the activation rate and reducing systemic side effects compared to omeprazole.

Part 3: Visualization of Mechanisms

Diagram 1: Ferroptosis Induction Pathway (System Xc- Targeting)

Caption: Mechanism of FA16-induced ferroptosis via System Xc- inhibition and subsequent GSH depletion.

Diagram 2: Synthesis & SAR Logic

Caption: Synthetic pathway and divergent Structure-Activity Relationship (SAR) based on substitution position.

Part 4: Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2-Trifluoromethyl Benzimidazoles

A modern, green chemistry approach superior to harsh acid condensation.

-

Reagents: o-Phenylenediamine (1.0 equiv), Hexafluoroacetylacetone (1.2 equiv),

(5 mol%), DMSO (solvent). -

Procedure:

-

Mix diamine and catalyst in DMSO.

-

Add hexafluoroacetylacetone dropwise at room temperature.

-

Heat to 80°C for 4–6 hours (monitor via TLC).

-

Workup: Dilute with water, extract with ethyl acetate. The

source acts as both reagent and ligand for Cu.

-

-

Validation:

NMR should show a singlet around -63 ppm (characteristic of the

Protocol 2: Tubulin Polymerization Assay (Fluorescence Based)

To distinguish between tubulin-targeting and non-tubulin-targeting derivatives.

-

Preparation: Use >99% pure tubulin from bovine brain (cytoskeleton-free). Buffer: 80 mM PIPES (pH 6.9), 2 mM

, 0.5 mM EGTA, 10 µM DAPI (fluorophore). -

Execution:

-

Incubate tubulin (10 µM) with the test compound (various concentrations, e.g., 1–50 µM) at 4°C.

-

Initiate polymerization by adding GTP (1 mM) and warming to 37°C.

-

Readout: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

-

-

Interpretation: A reduction in the

of the fluorescence curve compared to the vehicle control indicates inhibition. Compare

Protocol 3: Ferroptosis Confirmation Assay

To verify System Xc- targeting.

-

Cell Line: HT-1080 or HepG2 cells.

-

Treatment: Treat cells with compound (e.g., FA16) for 24h.

-

Rescue Experiment: Co-treat with Ferrostatin-1 (1 µM) or Liproxstatin-1 .

-

Readout: Measure cell viability (CCK-8 or MTT).

-

Result: If Ferrostatin-1 fully rescues cell viability, the mechanism is confirmed as ferroptosis.

-

Lipid ROS: Stain with C11-BODIPY and analyze via flow cytometry. A shift to green fluorescence indicates lipid peroxidation.

-

References

-

Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry. (2010).

-

Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. European Journal of Medicinal Chemistry. (2023).

-

Specificity of the substituted benzimidazole B 823-08: a prodrug for gastric proton pump inhibition. Digestion. (1987).

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. Molecules. (2026).

-

Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles. RSC Advances. (2023).

Sources

Technical Guide: The Strategic Utility and Synthesis of 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole

Executive Summary

6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole (CAS: 1360936-21-5) represents a high-value scaffold in modern medicinal chemistry, distinguished by its specific substitution pattern on the benzenoid ring. This heterocycle is not merely a structural intermediate but a calculated design element used to modulate lipophilicity (LogP) , metabolic stability , and acid-base dissociation constants (pKa) of bioactive ligands.

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis from fluorinated precursors, its physicochemical impact on drug-like molecules, and its application in fragment-based drug discovery (FBDD).

Part 1: Physicochemical Profiling & SAR Logic

The strategic incorporation of fluorine (F) and trifluoromethyl (-CF3) groups at the C6 and C4 positions, respectively, fundamentally alters the electronic and steric landscape of the benzimidazole core.

Electronic Modulation and pKa

The benzimidazole core is amphoteric. The N3 nitrogen is basic (pKa ~ 5.6 for unsubstituted benzimidazole), while the N1 proton is weakly acidic (pKa ~ 12.8).

-

4-Trifluoromethyl Effect: The -CF3 group is strongly electron-withdrawing via induction (-I). Located at C4, it exerts a through-space and through-bond effect that significantly lowers the pKa of the N1 proton, making the molecule a better hydrogen bond donor (HBD).

-

6-Fluoro Effect: The fluorine atom at C6 provides a secondary electron-withdrawing effect, further reducing electron density in the benzene ring. This deactivates the ring toward oxidative metabolism (e.g., by CYP450 enzymes) at the typically labile C5/C6 positions.

Lipophilicity and Metabolic Stability[1][2]

-

Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value ≈ +0.88). Its addition increases membrane permeability and blood-brain barrier (BBB) penetration.

-

Metabolic Blockade: The C6-position in benzimidazoles is a "soft spot" for metabolic hydroxylation. Capping this position with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this clearance pathway, extending the half-life (

) of the parent drug.

Structural Logic Diagram

The following diagram illustrates the structure-property relationships (SPR) inherent to this scaffold.

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the 4-CF3 and 6-F substituents.

Part 2: Chemical Synthesis & Process Chemistry[2][3][4]

Synthesis of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole requires careful regiocontrol. The most robust route involves the cyclization of a substituted benzene-1,2-diamine.

Retrosynthetic Analysis

The target molecule is best accessed via the Phillips-Ladenburg condensation or Formic Acid cyclization of 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine . This diamine is typically generated from the reduction of the corresponding nitroaniline.

Step-by-Step Synthesis Protocol

Step 1: Precursor Preparation (Nitration)

Starting Material: 4-Fluoro-2-(trifluoromethyl)aniline.

-

Reagents: KNO3, conc. H2SO4.

-

Procedure: Dissolve starting aniline in H2SO4 at 0°C. Add KNO3 portion-wise. The strong electron-withdrawing nature of the -CF3 and -F groups directs nitration to the C6 position (ortho to the amine, meta to CF3).

-

Outcome: 4-Fluoro-2-(trifluoromethyl)-6-nitroaniline.

Step 2: Reduction to Diamine

-

Reagents: SnCl2·2H2O in Ethanol/HCl or H2/Pd-C (catalytic hydrogenation).

-

Procedure: Reflux the nitroaniline with stannous chloride for 3-4 hours.

-

Workup: Neutralize with NaOH, extract with Ethyl Acetate.

-

Outcome: 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine .

-

Critical Checkpoint: Verify complete reduction of the nitro group via LC-MS (M+H peak).

-

Step 3: Cyclization to Benzimidazole

This step forms the imidazole ring.

-

Reagents: Formic acid (98%) or Trimethyl orthoformate with catalytic p-TsOH.

-

Procedure:

-

Suspend the diamine (1.0 equiv) in Formic Acid (5-10 vol).

-

Heat to reflux (100-110°C) for 4-6 hours.

-

Monitor via TLC (Diamine spot disappearance).

-

-

Quenching: Cool to 0°C. Slowly add aqueous NH4OH until pH ~8-9. The product typically precipitates as a solid.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway from commercially available aniline precursors to the target benzimidazole.

Part 3: Analytical Characterization

To validate the synthesis, the following analytical signatures are expected.

| Technique | Parameter | Expected Observation |

| 1H NMR | Aromatic Region | Two distinct doublets or multiplets for the benzene protons (H5, H7) due to F-coupling. A singlet at ~8.2-8.4 ppm for the C2-H. Broad singlet >12 ppm for N-H. |

| 19F NMR | Chemical Shift | Two distinct signals: -CF3 (approx -60 to -65 ppm) and Ar-F (approx -110 to -120 ppm). |

| MS (ESI) | Ionization | [M+H]+ = 205.1 (Calculated MW: 204.13). |

| HPLC | Purity | >95% (254 nm). Note: Tautomerism is fast; appears as single peak. |

Tautomerism Note: In solution, the H on N1 rapidly exchanges between N1 and N3. Therefore, the 4-CF3/6-F isomer is in equilibrium with the 7-CF3/5-F tautomer. In the absence of N-alkylation, these are chemically identical in time-averaged NMR spectra.

Part 4: Medicinal Chemistry Applications[2][4][5][6][7][8][9][10][11]

Kinase Inhibition

Benzimidazoles are classic ATP-competitive pharmacophores. The 6-fluoro-4-(trifluoromethyl) motif is particularly useful in:

-

Raf Kinase Inhibitors: The electron-deficient ring system reduces the basicity of the scaffold, potentially reducing off-target binding to other kinases that require a highly basic acceptor.

-

VEGFR Inhibitors: The lipophilic -CF3 group can occupy hydrophobic pockets (e.g., the gatekeeper region) within the ATP binding site.

Bioisosterism in Antivirals

In Hepatitis C (HCV) and HIV drug discovery, benzimidazoles often replace indole or purine cores.

-

Case Study: The substitution of a chloro- group with a trifluoromethyl group often improves metabolic stability without sacrificing steric bulk (CF3 volume ≈ Isopropyl group, but electronically similar to Chlorine).

Antimicrobial Agents

Recent literature highlights trifluoromethyl-benzimidazoles as potent agents against S. aureus and E. coli. The fluorinated motif enhances cell wall penetration in Gram-negative bacteria.

References

-

Sigma-Aldrich. 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole Product Sheet. CAS 1360936-21-5. Link

-

Tonelli, M., et al. (2020). "Importance of Fluorine in Benzazole Compounds." PMC - NCBI. Discusses the pharmacological impact of fluorine substitution on benzimidazole scaffolds. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Provides foundational theory on CF3/F metabolic blocking and lipophilicity. Link

-

Khaledi, H., et al. (2010). "Synthesis of 1,2-disubstituted benzimidazoles..." Heterocycles. details general condensation protocols for diamines and aldehydes/acids. Link

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Authoritative review on the electronic effects of fluorine in drug design. Link

Technical Guide: Discovery and Development of Novel Benzimidazole-Based Compounds

Executive Summary: The Privileged Scaffold

The benzimidazole moiety (

This guide provides a self-validating workflow for the design, synthesis, and biological validation of novel benzimidazole derivatives, moving beyond standard literature to provide actionable, field-proven protocols.

Rational Design & Structure-Activity Relationship (SAR)

Effective design requires understanding the electronic and steric vectors of the core. Random substitution leads to poor solubility and metabolic instability.

Core Modification Vectors

-

Position 2 (

): The most critical vector for target specificity. Aryl or heteroaryl substitutions here often dictate the primary pharmacophore (e.g., tubulin binding vs. kinase inhibition). -

Position 1 (

): Controls solubility and lipophilicity. Alkylation here can improve membrane permeability but may reduce H-bond donor capacity. -

Positions 5 & 6: Electronic tuning. Electron-withdrawing groups (EWGs) like

or

Visualization: SAR Decision Tree

The following diagram outlines the logical flow for optimizing the benzimidazole core based on the desired biological target.

Figure 1: Strategic modification points on the benzimidazole scaffold for target-specific optimization.

Synthetic Methodology: Oxidative Cyclization

While many routes exist, the oxidative cyclization of o-phenylenediamine (OPD) with aldehydes using sodium metabisulfite (

Reaction Mechanism

This pathway avoids the use of harsh acids or metal catalysts, relying on the in situ generation of a bisulfite adduct that facilitates ring closure and oxidation.

Figure 2: Step-wise mechanism of the oxidative cyclization pathway.[4]

Validated Protocol

Reagents:

-

Substituted o-phenylenediamine (1.0 equiv)

-

Aryl aldehyde (1.0 - 1.1 equiv)

-

Sodium metabisulfite (

) (1.0 - 1.2 equiv) -

Solvent: DMF or DMSO (High solubility is key)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of diamine and 1.0 mmol of aldehyde in 5 mL of DMF in a round-bottom flask.

-

Activation: Add 1.0 mmol of

. The mixture may slightly warm (exothermic). -

Reflux: Heat the mixture to 100–120°C for 2–4 hours.

-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The intermediate imine often appears as a transient spot before the final fluorescent benzimidazole spot forms.

-

-

Quenching: Pour the reaction mixture into crushed ice-water (approx. 50 mL).

-

Isolation: A solid precipitate should form immediately. Filter under vacuum.

-

Purification: Recrystallize from ethanol. Column chromatography is rarely needed unless the aldehyde contained unstable functional groups.

Why this works: The bisulfite acts as a mild oxidant and also stabilizes the transition state, preventing the formation of polymerized by-products often seen with acid-catalyzed methods [2].

Biological Validation: Tubulin Polymerization Assay

Benzimidazoles are classic tubulin inhibitors (binding to the colchicine site), leading to cell cycle arrest at the G2/M phase. This assay is the "Go/No-Go" gate for antiproliferative candidates.

Mechanism of Action

The compound binds to the

Figure 3: Pathway of tubulin inhibition leading to apoptotic cell death.

Experimental Protocol (Turbidimetric Assay)

Objective: Quantify the inhibition of tubulin assembly in vitro.

| Parameter | Specification |

| Protein Source | Purified Porcine Brain Tubulin (>99%) |

| Buffer (PEM) | 80 mM PIPES (pH 6.9), 2 mM |

| Cofactor | 1 mM GTP (Essential for polymerization) |

| Detection | Absorbance at 340 nm (Turbidity) |

| Temperature | 37°C (Critical: Polymerization is temp-dependent) |

Workflow:

-

Preparation: Keep tubulin on ice (4°C). Prepare 100X stocks of test compounds in DMSO.

-

Blanking: Zero the spectrophotometer with PEM buffer + GTP at 37°C.

-

Induction: Add tubulin (final conc. 1.0–2.0 mg/mL) and test compound (e.g., 5

) to the cuvette/well. -

Measurement: Immediately start kinetic reading at 340 nm, recording every 30 seconds for 60 minutes.

-

Analysis:

-

Control: Shows a sigmoidal curve (Nucleation -> Elongation -> Plateau).

-

Active Hit: Shows a flattened curve (suppressed elongation) [3].

-

Validation Criteria:

-

Positive Control: Nocodazole (

) must show >90% inhibition. -

Negative Control: DMSO (Vehicle) must show normal sigmoidal growth.

References

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Source: PubMed / Bentham Science (2020) Significance: Validates the scaffold's utility in modern drug design. URL:[Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes. Source: PMC / Molecules (2018) Significance: Details the oxidative cyclization mechanism and catalyst efficiency. URL:[Link]

-

Benzimidazole Derivatives as Tubulin Polymerization Inhibitors. Source: MDPI (2021) Significance: Provides the specific biological assay parameters for tubulin validation. URL:[Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Source: RSC Advances (2025) Significance: Up-to-date review on SAR vectors for anticancer applications. URL:[Link]

Sources

Technical Monograph: Physicochemical Profiling of 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole

This guide serves as a technical monograph for 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole , a specialized heterocyclic scaffold used in the development of high-potency kinase inhibitors, antiparasitic agents, and GPCR modulators.

Executive Summary

6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole represents a privileged substructure in medicinal chemistry. The strategic placement of a trifluoromethyl (-CF₃) group at the C4 position and a fluorine atom at C6 imparts unique electronic and steric properties that distinguish it from the parent benzimidazole. This substitution pattern significantly modulates the acid-base profile (pKa), enhances metabolic stability against oxidative metabolism (blocking the C6 metabolic soft spot), and increases lipophilicity (LogP) to improve membrane permeability.

Molecular Architecture & Electronic Properties

Structural Identity and Tautomerism

Unlike N-alkylated derivatives, 1H-benzimidazoles exist as a tautomeric equilibrium in solution.[1] For this specific isomer, the proton on the pyrrole-like nitrogen oscillates between N1 and N3.

-

Tautomer A: 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

-

Tautomer B: 5-fluoro-7-(trifluoromethyl)-1H-benzimidazole

While often drawn as Tautomer A for nomenclature consistency, the equilibrium is governed by the electronic influence of the -CF₃ group. The bulky and electron-withdrawing -CF₃ group at C4 destabilizes the adjacent N-H bond (steric repulsion and inductive effects), often favoring the tautomer where the proton resides on the distal nitrogen (N1 in Tautomer A).

Electronic Distribution Diagram (DOT Visualization)

The following diagram illustrates the tautomeric equilibrium and the electronic vectors influencing reactivity.

Caption: Tautomeric equilibrium favoring the 4-CF3 isomer due to steric relief at the N1 position.

Physicochemical Characteristics

The introduction of fluorine and trifluoromethyl groups drastically alters the physicochemical landscape compared to the unsubstituted parent.

Quantitative Data Profile

Note: Values below are high-confidence estimates derived from validated SAR models (ACD/Labs, ChemAxon) and comparative experimental data of close analogs (e.g., 4-bromo-6-trifluoromethylbenzimidazole).

| Property | Value / Range | Mechanistic Insight |

| Molecular Formula | C₈H₄F₄N₂ | - |

| Molecular Weight | 204.13 g/mol | - |

| LogP (Octanol/Water) | 2.4 – 2.7 | The -CF₃ group adds ~1.0–1.2 log units; -F adds ~0.15. Significantly more lipophilic than benzimidazole (LogP 1.32). |

| pKa (Acidic, N-H) | 10.8 – 11.2 | Strong electron-withdrawing groups (EWGs) stabilize the anion, increasing acidity vs. parent (pKa 12.8). |

| pKa (Basic, N3) | 2.8 – 3.2 | EWGs reduce electron density at the pyridine-like nitrogen, drastically lowering basicity vs. parent (pKa 5.6). |

| Polar Surface Area | ~28.7 Ų | Primarily contributed by the imidazole ring nitrogens. |

| H-Bond Donors | 1 | The pyrrole-like N-H. |

| H-Bond Acceptors | 4 | Includes the pyridine-like N and 3 fluorine atoms (weak acceptors). |

| Melting Point | 185°C – 205°C | High lattice energy due to dipole stacking; typical for poly-halogenated benzimidazoles. |

Solubility Profile

-

Water: Low (< 0.1 mg/mL at pH 7). Solubility increases significantly at pH > 12 (anion formation) or pH < 2 (cation formation), though the low basic pKa makes acid solubility difficult to achieve without very strong acids.

-

Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate. Moderate solubility in Dichloromethane.

Synthesis & Purification Protocol

Objective: Synthesis of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole via Phillips Condensation. Precursor: 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine.

Reaction Scheme

The synthesis relies on the cyclocondensation of the diamine with a C1 synthon (Formic acid or Trimethyl orthoformate).

Caption: Phillips condensation pathway for benzimidazole ring closure.

Step-by-Step Methodology

-

Reagent Prep: Charge a round-bottom flask with 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine (1.0 eq).

-

Solvent/Reagent Addition: Add Formic Acid (98%) (5-10 vol relative to diamine mass). Note: Formic acid acts as both reagent and solvent.

-

Reaction: Heat the mixture to reflux (~100–110°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS for consumption of the diamine.

-

Workup:

-

Cool reaction mixture to room temperature.

-

Pour slowly into crushed ice/water.

-

Neutralize carefully with NH₄OH (28%) or saturated NaHCO₃ to pH ~8–9. Critical: The product will precipitate as the free base.

-

-

Isolation: Filter the precipitate via vacuum filtration. Wash the cake copiously with cold water to remove salts and excess formic acid.

-

Purification:

-

Primary: Recrystallization from Ethanol/Water (80:20).

-

Secondary (if needed): Flash column chromatography (SiO₂), eluting with a gradient of 0-5% Methanol in Dichloromethane.

-

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 13.0–13.5 ppm (br s, 1H): Imidazole N-H (Exchangeable with D₂O).[2] Note: This peak may be broad or invisible depending on water content/exchange rate.

-

δ 8.4–8.6 ppm (s, 1H): C2-H (Proton on the imidazole ring between nitrogens).

-

δ 7.5–7.8 ppm (m, 2H): Aromatic protons on the benzene ring.

-

Coupling: Look for doublet-of-doublets (dd) due to H-F coupling and meta-coupling between the two aromatic protons.

-

¹⁹F NMR (DMSO-d₆)

-

Signal 1 (~ -60 ppm): Singlet (or weak doublet) corresponding to the -CF₃ group.

-

Signal 2 (~ -110 to -120 ppm): Multiplet corresponding to the aromatic -F .

Mass Spectrometry (ESI+)

-

[M+H]⁺: Calculated m/z = 205.04. Look for the parent ion peak at 205.1 .

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precaution: The -CF₃ group enhances lipophilicity, potentially increasing skin absorption. Wear nitrile gloves and work in a fume hood.

References

- Benzimidazole Tautomerism: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

-

Synthesis of Fluorinated Benzimidazoles: El Rayes, S. M., et al. "Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities."[3] Iranian Journal of Science, 2025.[3] Link[3]

-

Physicochemical Properties: Bansal, S., et al.[2][4] "The physicochemical properties of synthesized benzimidazole derivatives." Journal of Chemical and Pharmaceutical Research, 2016. Link

-

pKa Prediction Methodologies: Kromann, J. C., et al. "Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods." PeerJ, 2016.[5] Link

-

General Benzimidazole Review: Verma, N., et al. "Benzimidazole: A plethora of biological load." Journal of Chemical and Pharmaceutical Research, 2016. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. pharm-analyt.com [pharm-analyt.com]

- 5. peerj.com [peerj.com]

A Technical Guide to the Spectral Analysis of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

This in-depth technical guide provides a comprehensive analysis of the spectral data for 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole belongs to the benzimidazole class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of fluorine and a trifluoromethyl group can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in drug design.[2][3] Accurate spectral analysis is paramount for confirming the structure and purity of synthesized 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole is expected to show signals corresponding to the aromatic protons and the N-H proton of the imidazole ring.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.3 | s | - |

| H-5 | ~7.5 | d | ~9.0 |

| H-7 | ~7.3 | d | ~9.0 |

| N-H | >12 | br s | - |

Rationale Behind Assignments:

-

H-2 Proton: The proton at the 2-position of the benzimidazole ring typically appears as a singlet in the downfield region due to the electron-withdrawing effect of the adjacent nitrogen atoms.

-

Aromatic Protons (H-5 and H-7): The protons on the benzene ring will exhibit chemical shifts influenced by the fluorine and trifluoromethyl substituents. The fluorine atom at position 6 will cause a doublet splitting for the adjacent proton at H-5. Similarly, the proton at H-7 will also appear as a doublet due to coupling with H-5.

-

N-H Proton: The N-H proton of the imidazole ring is acidic and its signal is often broad and located far downfield, typically above 12 ppm in a non-protic solvent like DMSO-d₆.[4] This is due to hydrogen bonding and rapid exchange.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of fluorine and the trifluoromethyl group will result in characteristic chemical shifts and C-F coupling.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | ~145 | s |

| C-4 | ~125 | q |

| C-5 | ~115 | d |

| C-6 | ~160 | d |

| C-7 | ~110 | d |

| C-7a | ~135 | s |

| C-3a | ~140 | s |

| -CF₃ | ~124 | q |

Rationale Behind Assignments:

-

C-F Coupling: Carbons directly bonded to fluorine (C-6) or in close proximity (C-5, C-7, and the CF₃ group) will show splitting in the ¹³C NMR spectrum. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Chemical Shifts: The electronegative fluorine atom will cause a significant downfield shift for the carbon it is attached to (C-6). The trifluoromethyl group also has a strong electron-withdrawing effect, influencing the chemical shifts of the aromatic carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[5][6] It provides distinct signals for the fluorine at position 6 and the trifluoromethyl group at position 4.

Predicted ¹⁹F NMR Spectral Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 6-F | -110 to -120 | s |

| 4-CF₃ | -60 to -65 | s |

Rationale Behind Assignments:

-

Chemical Shift Ranges: The chemical shifts of fluorine are highly dependent on their electronic environment.[7] Aromatic fluorine atoms typically resonate in the range of -100 to -130 ppm, while trifluoromethyl groups appear further upfield, generally between -50 and -70 ppm, relative to a CFCl₃ standard.[5][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3100 (broad) | N-H stretch | Imidazole N-H |

| 1620-1580 | C=N stretch | Imidazole ring |

| 1500-1450 | C=C stretch | Aromatic ring |

| 1350-1150 | C-F stretch | Aryl-F and CF₃ |

Interpretation of the Spectrum:

-

N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration in the benzimidazole ring, with the broadening due to hydrogen bonding.[9]

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic ring are expected in the 1620-1450 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands in the 1350-1150 cm⁻¹ region are indicative of the C-F stretching vibrations of the aryl-fluorine and the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Data (Electron Ionization - EI):

| m/z | Interpretation |

| 204 | Molecular ion (M⁺) |

| 185 | [M-F]⁺ |

| 135 | [M-CF₃]⁺ |

Interpretation of the Spectrum:

-

Molecular Ion: The molecular ion peak (M⁺) at m/z 204 would confirm the molecular weight of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole (C₈H₄F₄N₂).

-

Fragmentation Pattern: Common fragmentation pathways for such compounds include the loss of a fluorine atom or the trifluoromethyl group, leading to fragment ions at m/z 185 and 135, respectively.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed above. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Sample Preparation

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. colorado.edu [colorado.edu]

- 9. 1H-Benzimidazole [webbook.nist.gov]

Technical Guide: Sourcing and Application of 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole

[1]

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets including kinases, GPCRs, and parasitic enzymes.[1] The specific derivative 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole (CAS 1360936-21-5) represents a high-value building block where the strategic placement of fluorine atoms modulates both electronic properties and metabolic stability.[2]

This guide provides a technical deep-dive into the sourcing, quality validation, and application of this compound. Unlike generic supplier lists, this document focuses on the isomer identification challenges inherent to this scaffold and establishes a self-validating Quality Control (QC) protocol to ensure data integrity in downstream biological assays.

Part 1: Chemical Profile & Technical Specifications[3]

Identity and Nomenclature

The nomenclature of benzimidazoles is complicated by N-H tautomerism. In the solution phase, the hydrogen atom on the nitrogen oscillates between the N1 and N3 positions.[1] Consequently, the 4- and 7-positions are equivalent, as are the 5- and 6-positions.[2][1]

However, when the ring is substituted asymmetrically (as in this case), the numbering is fixed relative to the bridgehead carbons for the parent structure, though the tautomerism persists.[1]

-

Preferred Name: 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole[2]

-

CAS Number: 1360936-21-5 [2]

-

Molecular Formula: C₈H₄F₄N₂

-

Molecular Weight: 204.13 g/mol

-

Key Tautomer: 5-Fluoro-7-(trifluoromethyl)-1H-benzimidazole (chemically identical in solution).[2]

Physicochemical Properties

The combination of a fluoro group and a trifluoromethyl group creates a unique electronic environment:

-

Lipophilicity (cLogP): ~2.5 (The CF₃ group significantly boosts lipophilicity compared to the methyl analog).

-

pKa: The electron-withdrawing nature of both the F and CF₃ groups lowers the pKa of the benzimidazole NH (typically ~12 for unsubstituted) and the conjugate acid of the pyridine-like nitrogen (typically ~5.5), making the molecule less basic and more likely to be neutral at physiological pH.[1]

-

Metabolic Stability: The C6-fluorine atom blocks a common site of oxidative metabolism (para-hydroxylation relative to the nitrogen), extending the half-life of drug candidates incorporating this moiety.[2][1]

Part 2: Sourcing Strategy & The "Isomer Trap"

The Regioisomer Challenge

The most critical risk when sourcing this compound is receiving the wrong regioisomer. Because synthesis often proceeds via the condensation of a substituted benzene-1,2-diamine, the orientation of substituents on the starting material dictates the final product.[1]

Common Confusables:

-

Target: 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole (CAS 1360936-21-5)[2]

-

Isomer A: 4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole (CAS 1360891-34-4)[2]

-

Isomer B: 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole (CAS 1360898-51-6)[2]

Sourcing Directive: Always request the CAS number and a 19F NMR spectrum before purchase. Do not rely solely on chemical names, as catalog naming conventions vary.[1]

Supplier Landscape

Suppliers are categorized by their utility in the drug discovery pipeline:

| Tier | Category | Recommended Suppliers | Use Case |

| 1 | Global Catalog | Sigma-Aldrich (Merck) , Apollo Scientific | Reference standards, small-scale screening (<1g).[2][1] High reliability. |

| 2 | Building Block Specialists | Enamine , Combi-Blocks , FluoroChem | Library synthesis, scale-up (1g - 100g).[2][1] Best price-per-gram. |

| 3 | Custom Synthesis | WuXi AppTec , Syngene | GMP batches or multi-kilogram process chemistry.[2][1] |

Part 3: Quality Control & Validation Protocol

Trustworthiness in data begins with verified materials. The following workflow is mandatory upon receipt of any fluorinated benzimidazole batch.

The Validation Workflow (Graphviz)

Figure 1: QC Decision Tree for Fluorinated Benzimidazoles. Note the emphasis on 19F NMR for isomer confirmation.